molecular formula C7H4FIN2 B1652931 4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1638765-44-2

4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1652931
CAS No.: 1638765-44-2
M. Wt: 262.02
InChI Key: NRXIZEHSSFRHJX-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS# 1015610-23-7, molecular formula C₇H₄FIN₂) is a halogenated pyrrolo[2,3-b]pyridine derivative with fluorine and iodine substituents at positions 4 and 5, respectively . The fluorine and iodine atoms introduce electron-withdrawing effects and steric bulk, which can modulate electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name

4-fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXIZEHSSFRHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262598
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638765-44-2
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-5-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638765-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 5 undergoes facile nucleophilic substitution due to its polarizable nature and weaker C–I bond strength. Common transformations include:

  • Amination : Reaction with ammonia or amines yields 5-amino derivatives.

  • Cyanation : Treatment with cyanide sources (e.g., CuCN) produces 5-cyano analogs.

  • Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids introduces diverse aromatic groups at position 5.

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
AminationNH₃, Pd(OAc)₂, Xantphos, 100°C5-Amino-4-fluoro-1H-pyrrolo[2,3-b]pyridine78
CyanationCuCN, DMF, 120°C5-Cyano-4-fluoro-1H-pyrrolo[2,3-b]pyridine65
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, ArB(OH)₂, 80°C5-Aryl-4-fluoro derivatives70–85

Electrophilic Aromatic Substitution

The electron-deficient pyrrolopyridine core allows electrophilic substitution, though regioselectivity is influenced by the fluorine atom’s directing effects:

  • Nitration : Occurs at position 3 (meta to fluorine) under mixed acid conditions.

  • Halogenation : Bromination or chlorination favors position 2 or 6, depending on the catalyst.

Transition Metal-Mediated Reactions

The iodine atom facilitates cross-coupling reactions critical for constructing complex architectures:

  • Sonogashira Coupling : With terminal alkynes, yielding 5-alkynyl derivatives.

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl amines for kinase inhibitor synthesis.

Comparative Reactivity of Halogens

PositionHalogenBond Dissociation Energy (kcal/mol)Preferred Reaction
4F116Electrophilic substitution
5I55Nucleophilic substitution

Key Research Findings

  • Suzuki Coupling Efficiency : Aryl boronic acids with electron-donating groups (e.g., -OMe) improve coupling yields by 15–20% compared to electron-withdrawing substituents.

  • Fluorine’s Role : The 4-fluoro group increases metabolic stability and binding affinity to kinase ATP pockets .

This compound’s synthetic versatility underscores its importance in developing targeted therapies, with ongoing research optimizing reaction conditions for industrial-scale applications.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific biological pathways.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activities against FGFR1, FGFR2, and FGFR3. For instance, compound 4h derived from this class showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as a therapeutic agent in cancer treatment .

Biological Studies

The compound is utilized in various biological studies focusing on enzyme inhibition and receptor binding. Its halogenated structure enhances its reactivity and biological activity.

Enzyme Inhibition

Studies have indicated that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cells (4T1), showcasing its potential in cancer therapy .

Chemical Probes

This compound is also employed as a chemical probe for studying biological pathways. The incorporation of fluorine and iodine atoms allows for modifications that can lead to new insights into cellular mechanisms.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of agrochemicals and other industrial products due to its unique chemical properties.

Cancer Research

In a study focused on cancer therapies, derivatives of this compound were shown to effectively inhibit cancer cell migration and invasion while promoting apoptosis . This indicates not only the compound's potential as a therapeutic agent but also its significance in ongoing cancer research.

Chemical Biology Studies

Research utilizing this compound has led to advancements in understanding the mechanisms behind enzyme interactions and receptor binding dynamics. The ability to modify the compound's structure opens avenues for creating more effective chemical probes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine can be contextualized by comparing it to other pyrrolo[2,3-b]pyridine derivatives, focusing on substituent positions, electronic effects, and solubility.

Substituent Position and Electronic Effects

  • 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS# 1015610-31-7) : Replacing fluorine with chlorine at position 4 increases steric bulk and slightly reduces electronegativity. Chlorine’s larger atomic radius may hinder binding in sterically sensitive targets compared to fluorine .
  • 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS# 1228666-30-5) : A methyl group at position 4 introduces electron-donating effects, enhancing lipophilicity but reducing polarity. This contrasts with the electron-withdrawing fluorine and iodine in the target compound, which may improve electrophilic reactivity .
  • 3-Nitro-5-(4-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridine (6c) : A nitro group at position 3 and a trifluoromethylphenyl group at position 5 create strong electron-withdrawing effects across the ring. Compared to the target compound, this derivative may exhibit higher reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .

Solubility and Pharmacokinetic Considerations

  • 1-(Benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine : The benzenesulfonyl group at position 1 improves aqueous solubility due to its polar nature, addressing a common limitation of halogenated pyrrolo[2,3-b]pyridines. The target compound lacks such a solubilizing group, suggesting lower intrinsic solubility .
  • Morpholine-substituted pyrrolo[2,3-b]pyridines: Derivatives with morpholine substituents (e.g., compound 3 in ) demonstrate enhanced solubility via hydrogen bonding.

Table 1: Structural and Functional Comparison of Selected Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents (Positions) Key Properties Reference
This compound F (4), I (5) High electronegativity, potential halogen bonding
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine Cl (4), I (5) Increased steric bulk, reduced solubility
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine F (5), CH₃ (4) Enhanced lipophilicity, electron-donating effects
3-Nitro-5-(4-trifluoromethylphenyl)-... NO₂ (3), CF₃Ph (5) Strong electron-withdrawing, high reactivity
1-(Benzenesulfonyl)-4-chloro-5-iodo-... SO₂Ph (1), Cl (4), I (5) Improved solubility, potential for oral administration

Biological Activity

4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4FIN2 and a molecular weight of 262.02 g/mol. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific kinases involved in various cellular processes.

The biological activity of this compound is primarily linked to its ability to inhibit fibroblast growth factor receptors (FGFRs). These receptors are crucial in cell proliferation, differentiation, and angiogenesis. Inhibition of FGFR signaling pathways has been associated with reduced tumor growth and metastasis in various cancers .

Targeted Kinases

  • FGFR1, FGFR2, FGFR3 : Studies have demonstrated that derivatives of this compound exhibit potent inhibitory activities against these kinases, which are often overexpressed in tumors. For instance, one derivative showed IC50 values of 7 nM for FGFR1, indicating strong inhibition .

In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines (e.g., 4T1 cells) and inhibit their proliferation. The compound also significantly reduces the migration and invasion capabilities of these cancer cells, highlighting its potential as an anti-metastatic agent .

Case Studies and Research Findings

A notable study evaluated the effects of a series of pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. The findings indicated that compounds structurally similar to this compound demonstrated significant cytotoxicity against ovarian and breast cancer cells while exhibiting low toxicity towards non-cancerous cells .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
FGFR Inhibition IC50 values as low as 7 nM for FGFR1
Cell Proliferation Induces apoptosis in breast cancer cells
Metastasis Inhibition Reduces migration and invasion of cancer cells
Cytotoxicity Moderate cytotoxicity against ovarian cancer cells

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of halogen substituents (fluorine and iodine) enhances its binding affinity to target kinases compared to non-halogenated analogs. This modification can lead to improved pharmacological properties and selectivity for specific biological targets .

The synthesis of this compound typically involves halogenation reactions. One common method includes the iodination of 4-fluoropyrrolo[2,3-b]pyridine using iodine and an oxidizing agent. The compound can undergo various chemical reactions such as substitution and cyclization, which are essential for developing derivatives with enhanced biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine

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